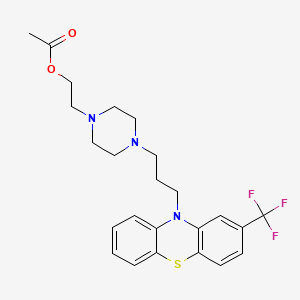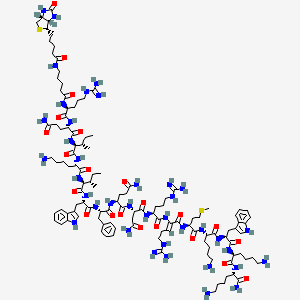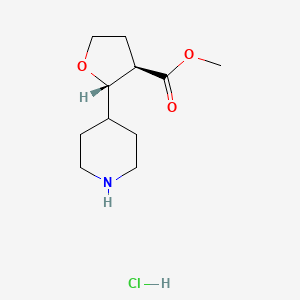
methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride typically involves stereospecific reactions to ensure the correct configuration of the chiral centers. One common method involves the use of stereospecific catalysts and reagents to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and pH levels to maintain the integrity of the chiral centers.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production under controlled conditions, improving efficiency and yield. The use of flow microreactors also enhances the sustainability of the production process by reducing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2S,3R)-3-methyl-2-pentanol
- ®-1,2-dibromobutane
- (2S,3R)-2,3-dibromo-3-phenylpropanoate
Uniqueness
Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of both piperidine and oxolane rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C11H20ClNO3 |
|---|---|
Poids moléculaire |
249.73 g/mol |
Nom IUPAC |
methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8;/h8-10,12H,2-7H2,1H3;1H/t9-,10+;/m1./s1 |
Clé InChI |
OBUIHNJTMFMKOT-UXQCFNEQSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CCO[C@H]1C2CCNCC2.Cl |
SMILES canonique |
COC(=O)C1CCOC1C2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


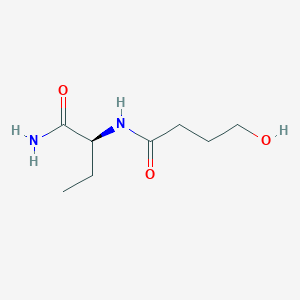
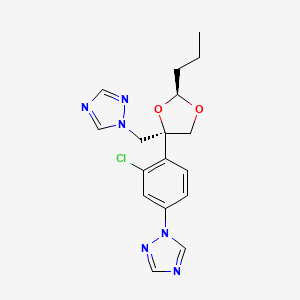
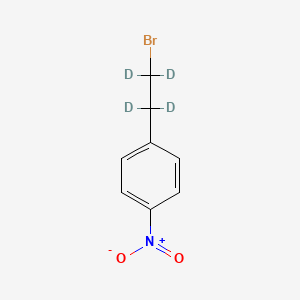
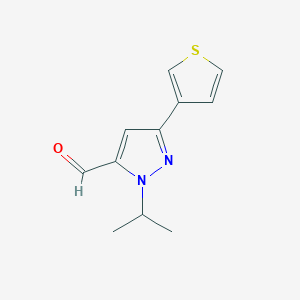
![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)

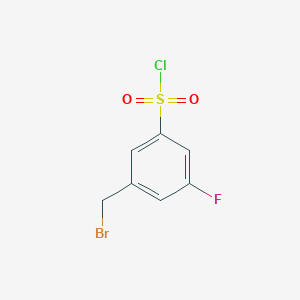
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
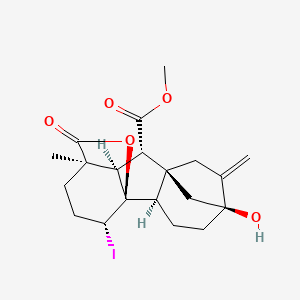
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
